molecular formula C7H14ClN3 B6199776 methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine hydrochloride CAS No. 2694728-45-3

methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine hydrochloride

Cat. No.: B6199776
CAS No.: 2694728-45-3
M. Wt: 175.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine hydrochloride is a chemical compound that features an imidazole ring, a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine hydrochloride typically involves the reaction of 2-methylimidazole with an appropriate alkylating agent, such as 2-chloroethylamine hydrochloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a suitable temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or other suitable techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the alkylamine side chain, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the alkylamine group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the alkylamine side chain can produce secondary or tertiary amines.

Scientific Research Applications

Methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole moiety.

    Industry: The compound can be used in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptors, modulating their function and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: A precursor in the synthesis of methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine hydrochloride, it shares the imidazole core structure.

    Histamine: Contains an imidazole ring and is involved in various physiological processes, making it a relevant compound for comparison.

    Metronidazole: An antibiotic with an imidazole ring, used to treat infections caused by anaerobic bacteria and protozoa.

Uniqueness

This compound is unique due to its specific substitution pattern on the imidazole ring and the presence of an alkylamine side chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2694728-45-3

Molecular Formula

C7H14ClN3

Molecular Weight

175.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.